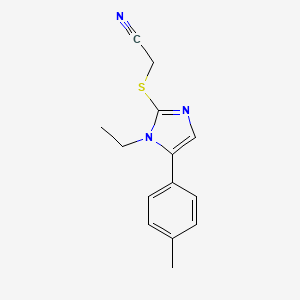![molecular formula C10H10N4O7 B2396508 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid CAS No. 110358-59-3](/img/structure/B2396508.png)
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid” is an organic compound . It has an empirical formula of C11H13N3O7 and a molecular weight of 299.24 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(O)CCOCCNC1=CC=C(N+=O)C=C1N+=O . This indicates the presence of a carboxylic acid group (O=C(O)), a dinitrophenyl group (C1=CC=C(N+=
Wirkmechanismus
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid is a competitive inhibitor of prolyl-tRNA synthetase, an enzyme involved in protein synthesis. It binds to the active site of the enzyme and prevents the binding of L-proline, which is required for the synthesis of proline-containing proteins. This inhibition of prolyl-tRNA synthetase leads to a decrease in protein synthesis and affects several biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive function. This compound has also been found to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and elastase. Additionally, this compound has been found to affect the immune system by inhibiting the proliferation of T cells and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored for long periods. It has also been found to be effective in inhibiting the activity of several enzymes and affecting various biological processes. However, this compound also has some limitations. It is a relatively expensive compound and may not be readily available in some labs. Additionally, its effects may be non-specific and may not be limited to the intended target.
Zukünftige Richtungen
There are several future directions for the use of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid in scientific research. One area of research is the development of new drugs that target prolyl-tRNA synthetase. This compound has been found to be a useful tool in identifying potential drug targets and in screening potential drug candidates. Another area of research is the study of the immune system and the role of this compound in modulating immune responses. Additionally, this compound may be used in the study of various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid can be synthesized by reacting 2,4-dinitrophenylhydrazine with L-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with trifluoroacetic acid to obtain this compound. This synthesis method has been used in several studies and has been found to be effective in producing high yields of this compound.
Wissenschaftliche Forschungsanwendungen
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has been used in scientific research to study various biological processes such as protein synthesis, enzyme activity, and neurotransmitter release. It has also been used to investigate the mechanism of action of several drugs and to develop new drugs for the treatment of various diseases. This compound has been found to be a useful tool in studying the structure and function of proteins and enzymes.
Eigenschaften
IUPAC Name |
4-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O7/c15-9(3-4-10(16)17)12-11-7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5,11H,3-4H2,(H,12,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPSLOHNNGSOGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
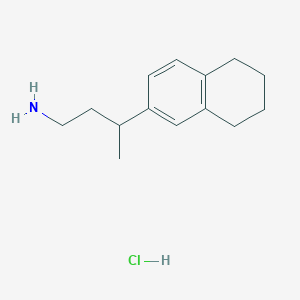
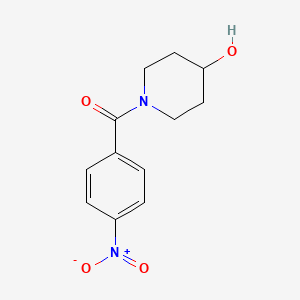
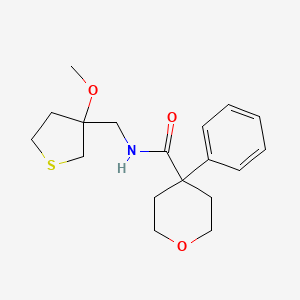
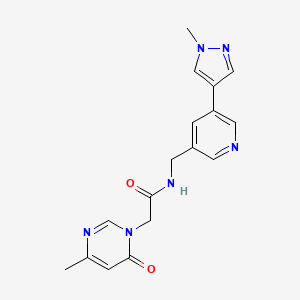
![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
